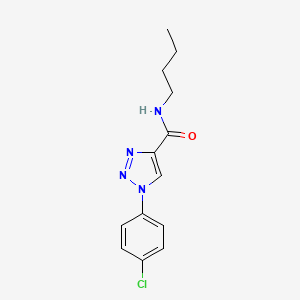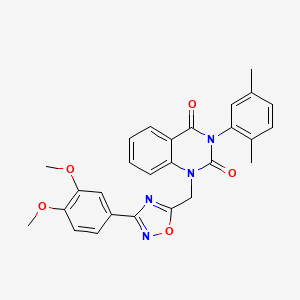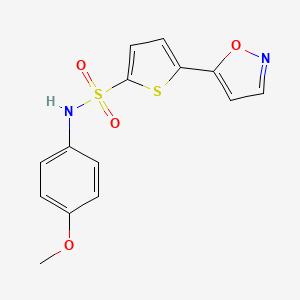![molecular formula C25H27N3O5 B14964462 ethyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetyl]amino}benzoate](/img/structure/B14964462.png)
ethyl 4-{[(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 4-(2-{8-METHOXY-6-METHYL-10-OXO-1H,2H,3H,4H,5H,10H-BENZO[B]1,6-NAPHTHYRIDIN-2-YL}ACETAMIDO)BENZOATE is a complex organic compound that belongs to the class of benzo[b]naphthyridine derivatives
Vorbereitungsmethoden
The synthesis of ETHYL 4-(2-{8-METHOXY-6-METHYL-10-OXO-1H,2H,3H,4H,5H,10H-BENZO[B]1,6-NAPHTHYRIDIN-2-YL}ACETAMIDO)BENZOATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the benzo[b]naphthyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[b]naphthyridine core.
Introduction of functional groups: Various functional groups, such as methoxy and methyl groups, are introduced through substitution reactions using reagents like methyl iodide and sodium methoxide.
Acylation and esterification: The final steps involve acylation of the benzo[b]naphthyridine core with acetic anhydride, followed by esterification with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
ETHYL 4-(2-{8-METHOXY-6-METHYL-10-OXO-1H,2H,3H,4H,5H,10H-BENZO[B]1,6-NAPHTHYRIDIN-2-YL}ACETAMIDO)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce specific functional groups within the molecule.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
ETHYL 4-(2-{8-METHOXY-6-METHYL-10-OXO-1H,2H,3H,4H,5H,10H-BENZO[B]1,6-NAPHTHYRIDIN-2-YL}ACETAMIDO)BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Chemical Research: The compound serves as a model molecule for studying the reactivity and properties of benzo[b]naphthyridine derivatives.
Industrial Applications: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of ETHYL 4-(2-{8-METHOXY-6-METHYL-10-OXO-1H,2H,3H,4H,5H,10H-BENZO[B]1,6-NAPHTHYRIDIN-2-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth, apoptosis, or differentiation.
Vergleich Mit ähnlichen Verbindungen
ETHYL 4-(2-{8-METHOXY-6-METHYL-10-OXO-1H,2H,3H,4H,5H,10H-BENZO[B]1,6-NAPHTHYRIDIN-2-YL}ACETAMIDO)BENZOATE can be compared with other benzo[b]naphthyridine derivatives, such as:
ETHYL 6-METHOXY-3-METHYLINDOLE-2-CARBOXYLATE: This compound shares a similar core structure but differs in the functional groups attached, leading to different biological activities.
4-HYDROXY-2-QUINOLONES: These compounds have a quinolone core and exhibit different pharmacological properties compared to benzo[b]naphthyridines.
INDOLE DERIVATIVES: Indole derivatives have a different heterocyclic core but may share some biological activities with benzo[b]naphthyridines.
The uniqueness of ETHYL 4-(2-{8-METHOXY-6-METHYL-10-OXO-1H,2H,3H,4H,5H,10H-BENZO[B]1,6-NAPHTHYRIDIN-2-YL}ACETAMIDO)BENZOATE lies in its specific functional groups and their arrangement, which contribute to its distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C25H27N3O5 |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
ethyl 4-[[2-(8-methoxy-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C25H27N3O5/c1-4-33-25(31)16-5-7-17(8-6-16)26-22(29)14-28-10-9-21-20(13-28)24(30)19-12-18(32-3)11-15(2)23(19)27-21/h5-8,11-12H,4,9-10,13-14H2,1-3H3,(H,26,29)(H,27,30) |
InChI-Schlüssel |
FOHXRULFJYQFLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=CC(=C4)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,5-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B14964393.png)
![7-(2-Methoxyphenyl)-3-[(4-methylphenyl)carbamoyl]-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14964399.png)

![N-Cyclopropyl-1-(6-{[(2,3-dimethylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-D]pyrimidin-2-YL)piperidine-4-carboxamide](/img/structure/B14964403.png)
![2-{[5-(2-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B14964412.png)
![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B14964417.png)

![1-[6-(2-{[2-(cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide](/img/structure/B14964425.png)
![N-(2-fluorophenyl)-2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B14964426.png)
![N-(2-ethoxyphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B14964437.png)
![N-(2,5-dimethylphenyl)-2-(2-(ethylthio)-5,7-dioxo-6-(p-tolyl)-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B14964449.png)


